molecular formula C17H25N3O3 B12222378 N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B12222378
M. Wt: 319.4 g/mol
InChI Key: BKRNVJJUUYICIJ-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a cyclobutyl group, and a benzoxazole moiety. Its diverse functional groups make it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyclobutyl ring. Common reagents used in this step include cyclobutanone and a suitable base.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring. Common reagents used in this step include o-aminophenol and a suitable carboxylic acid derivative.

    Coupling of the Intermediates: The final step involves the coupling of the cyclobutyl intermediate with the benzoxazole intermediate to form the desired compound. This step typically requires a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, optimization of reaction conditions, and the use of alternative reagents to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of applications in scientific research, including:

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclobutyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C17H25N3O3/c21-16(15-13-4-1-2-5-14(13)23-19-15)18-12-17(6-3-7-17)20-8-10-22-11-9-20/h1-12H2,(H,18,21)

InChI Key

BKRNVJJUUYICIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3(CCC3)N4CCOCC4

Origin of Product

United States

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